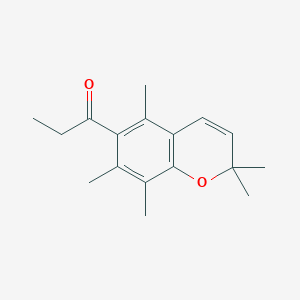
1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzopyrans, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one typically involves the reaction of 2,2,5,7,8-pentamethyl-6-chromanol with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of androgen receptors, which play a crucial role in various physiological processes. By binding to these receptors, the compound can influence cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A closely related compound with similar chemical structure and properties.
2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride: Another derivative with distinct chemical reactivity and applications.
Uniqueness
1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .
Propiedades
Número CAS |
919110-38-6 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
1-(2,2,5,7,8-pentamethylchromen-6-yl)propan-1-one |
InChI |
InChI=1S/C17H22O2/c1-7-14(18)15-10(2)11(3)16-13(12(15)4)8-9-17(5,6)19-16/h8-9H,7H2,1-6H3 |
Clave InChI |
WWBIEKBBTZCVET-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C2=C(C(=C1C)C)OC(C=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


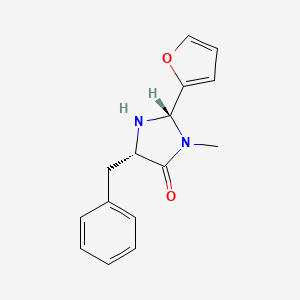
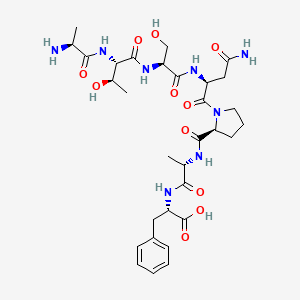
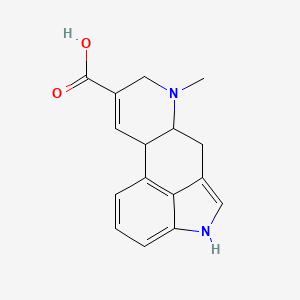
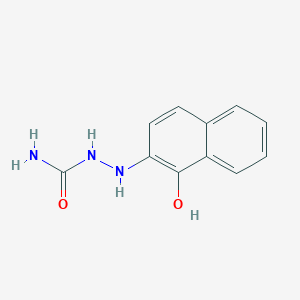
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
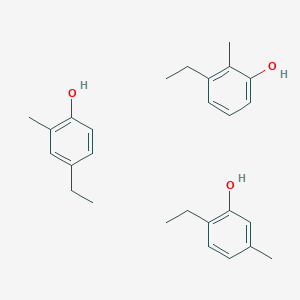
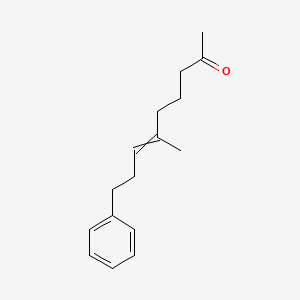
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
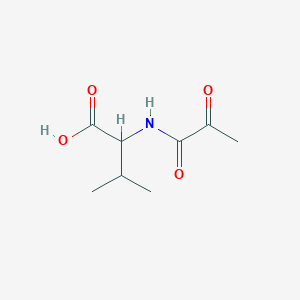
![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
